molecular formula C5H8ClNO2 B1203114 2-Amino-4-chloro-4-pentenoic acid CAS No. 55528-30-8

2-Amino-4-chloro-4-pentenoic acid

Cat. No. B1203114
CAS RN: 55528-30-8
M. Wt: 149.57 g/mol
InChI Key: WLZNZXQYFWOBGU-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-4-pentenoic acid is a natural product found in Amanita pseudoporphyria with data available.

Scientific Research Applications

  • Infrared Spectroscopy of Coordination Complexes : 2-Amino-4-chloro-4-pentenoic acid, among other similar compounds, has been studied for its infrared spectra in relation to its metal complexes with nickel-II, copper-II, and zinc-II. These complexes demonstrate covalent nitrogen-to-metal bonds and have implications in understanding the resonance structure of the carboxylate ion in metal coordination compounds (Moreno, Dittmer, & Quagliano, 1960).

  • Enzymatic Inactivation Studies : L-2-amino-4-chloro-4-pentenoic acid (L-ACP) has been observed to inactivate L-methionine γ-lyase, a mechanism that involves enzymatic dehalogenation and could form a basis for understanding specific enzyme interactions (Esaki et al., 1989).

  • Bacterial Dehalogenation and Deamination : Research has identified enzymes in Proteus mirabilis that can catalyze the release of chloride ion from L-2-amino-4-chloro-4-pentenoic acid, leading to the formation of 2-keto-4-pentenoic acid, ammonia, and chloride ion. This finding is significant for understanding bacterial metabolism and enzymatic reactions (Moriguchi, Hoshino, & Hatanaka, 1987).

  • Synthesis of 4-Hydroxyproline Derivatives : Studies have shown that derivatives of 2-amino-4-pentenoic acid can be used in the synthesis of 4-hydroxyproline derivatives, which have potential applications in the development of new pharmaceuticals and biochemical research (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

  • Characterization in Amanita cokeri Extract : The presence of 2-amino-4-chloro-4-pentenoic acid has been identified in the mushroom Amanita cokeri, contributing to the understanding of the biochemical composition and potential biological activities of mushrooms (Drehmel & Chilton, 2002).

  • Use in Amino Acid Protection and Resolution : N-Substituted 2-amino-4-pentenoic acid derivatives have been shown to assist in the chromatographic separation of amino acid isomers, which is crucial for the study and synthesis of various biologically active compounds (Lodder, Wang, & Hecht, 2000).

  • Synthesis of Hydroxyproline from Derivatives : Research has explored the synthesis of hydroxyproline, an important amino acid in collagen, from derivatives of 2-amino-4-pentenoic acid. This synthesis process has implications in the study of amino acids and protein structure (Gaudry, Berlinguet, Langis, & Paris, 1956).

  • Effect on Glutamate Decarboxylase : 2-Amino-4-chloro-4-pentenoic acid derivatives have been studied for their effect on brain glutamate decarboxylase, an enzyme involved in neurotransmitter synthesis. This research helps in understanding neurochemical pathways and potential targets for neurological disorder treatments (Reingold & Orlowski, 1979).

properties

CAS RN

55528-30-8

Product Name

2-Amino-4-chloro-4-pentenoic acid

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

2-amino-4-chloropent-4-enoic acid

InChI

InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)

InChI Key

WLZNZXQYFWOBGU-UHFFFAOYSA-N

SMILES

C=C(CC(C(=O)O)N)Cl

Canonical SMILES

C=C(CC(C(=O)O)N)Cl

Other CAS RN

5452-25-5

synonyms

2-amino-4-chloro-4-pentenoic acid
L-ACP

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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